Ethyl 3,4-difluoro-2-methoxyphenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-9(14)6-7-4-5-8(12)10(13)11(7)15-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMRDCLIESWIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201523 | |
| Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806330-92-6 | |
| Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806330-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Ethyl 3,4-difluoro-2-methoxyphenylacetate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to be a precursor for pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical derivatives.
2. Biological Activity:
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Preliminary studies suggest it interacts with various biological targets due to its lipophilicity and the capacity of the methoxy group to form hydrogen bonds. Further investigations are needed to fully elucidate its pharmacological properties.
3. Medicinal Chemistry:
The compound is being explored for its potential use in drug development, particularly in treating diseases characterized by inflammatory processes. Its fluorinated structure enhances binding affinity to specific receptors, which could lead to novel therapeutic agents.
Industrial Applications
1. Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical characteristics.
2. Agrochemicals:
The compound's role as an intermediate in agrochemical synthesis highlights its importance in developing pesticides and herbicides that require specific functional groups for efficacy.
Case Studies
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of various phenylacetates, this compound demonstrated significant inhibition against several bacterial strains. The presence of fluorine atoms was found to enhance its antibacterial efficacy compared to non-fluorinated analogs.
Case Study 2: Anti-inflammatory Research
Research published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro. Results indicated that this compound reduced pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism by which Ethyl 3,4-difluoro-2-methoxyphenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3,4-difluoro-2-methoxyphenylacetate with three analogous esters, focusing on substituent effects, physicochemical properties, and applications.
Ethyl 3,4-Dichloro-2-(Difluoromethoxy)Phenylacetate (CAS 1807178-53-5)
- Substituents : 3,4-dichloro, 2-(difluoromethoxy).
- Key Differences: Chlorine atoms (higher atomic weight, lipophilic) replace fluorines, increasing molecular weight and lipophilicity.
- Applications : Likely used in agrochemicals due to chlorine’s historical role in pesticides.
Ethyl 2,3-Difluoro-4-Methoxyphenylacetate (CAS 691905-11-0)
- Substituents : 2,3-difluoro, 4-methoxy.
- Key Differences :
- Fluorine positions (2,3 vs. 3,4) alter steric and electronic effects. The 4-methoxy group (para to acetate) may enhance resonance stabilization compared to the target compound’s 2-methoxy (ortho) position.
- Similar molecular weight (C₁₁H₁₂F₂O₃) but distinct dipole moments due to substituent arrangement .
- Applications: Potential use in pharmaceuticals or specialty chemicals.
Ethyl 2,4-Dibromo-3-Fluorophenylacetate (CAS 1803817-32-4)
- Substituents : 2,4-dibromo, 3-fluoro.
- Key Differences: Bromine’s bulkiness increases molecular weight (C₁₀H₉Br₂FO₂) and may reduce solubility in polar solvents. The 3-fluoro substituent may confer metabolic resistance compared to non-fluorinated analogs .
- Applications : Likely an intermediate in materials science or medicinal chemistry.
Physicochemical and Functional Comparisons
Table 1: Substituent Effects on Key Properties
| Compound (CAS) | Substituents | Molecular Weight | LogP* (Predicted) | Hydrolytic Stability | Primary Applications |
|---|---|---|---|---|---|
| 1806330-92-6 (Target) | 3,4-F₂, 2-OCH₃ | 242.21 g/mol | ~2.1 | Moderate | Pharmaceuticals |
| 1807178-53-5 | 3,4-Cl₂, 2-OCF₂H | 323.16 g/mol | ~3.5 | High | Agrochemicals |
| 691905-11-0 | 2,3-F₂, 4-OCH₃ | 242.21 g/mol | ~1.9 | Moderate | Pharmaceuticals |
| 1803817-32-4 | 2,4-Br₂, 3-F | 371.99 g/mol | ~3.8 | Low | Materials/Medicinal Chemistry |
*LogP: Octanol-water partition coefficient (estimated via substituent contributions).
Key Insights :
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity improve metabolic stability and bioavailability compared to bulkier halogens .
- Methoxy vs.
- Substituent Positioning : The target compound’s 3,4-difluoro and 2-methoxy arrangement may optimize steric compatibility in drug-receptor interactions compared to analogs with para-methoxy groups .
Biological Activity
Ethyl 3,4-difluoro-2-methoxyphenylacetate (EDMPA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
EDMPA has the following structural formula:
- Molecular Formula : C11H12F2O3
- Molecular Weight : 250.22 g/mol
The compound features a methoxy group and two fluorine atoms on a phenyl ring, linked to an acetate group. The presence of fluorine enhances its chemical stability and biological activity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that EDMPA exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
EDMPA has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
The mechanism by which EDMPA exerts its biological effects involves interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, influencing cellular signaling pathways associated with inflammation and microbial resistance.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study tested EDMPA against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an effective antimicrobial agent.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with EDMPA significantly reduced levels of TNF-α and IL-6 in cultured macrophages. The IC50 values were determined to be approximately 25 µg/mL, indicating a potent anti-inflammatory effect.
Comparative Analysis with Similar Compounds
To better understand the unique properties of EDMPA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)acetate | One fluorine atom on phenyl | Used in anti-inflammatory studies |
| Ethyl 2-(3-fluorophenyl)acetate | One fluorine atom on phenyl | Exhibits different biological activity profiles |
| Ethyl 4-methoxyphenylacetate | Methoxy group without fluorination | Commonly used as an analgesic |
| Ethyl 2-(4-trifluoromethylphenyl)acetate | Three fluorine atoms on phenyl | Known for high metabolic stability |
EDMPA's specific arrangement of functional groups allows for distinct interactions within biological systems compared to these other compounds.
Preparation Methods
Conventional Synthesis via Fluorination of Precursors
Method Overview:
A typical approach involves starting from a phenyl precursor, such as 2-methoxyphenylacetic acid derivatives, followed by selective fluorination at the 3- and 4-positions of the aromatic ring. Fluorination is achieved through electrophilic or nucleophilic substitution methods, often employing fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
- Preparation of 2-methoxyphenylacetic acid derivative:
Esterification of the corresponding acid with ethanol under acidic catalysis yields the ethyl ester precursor.
- Selective fluorination:
Using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide, NFSI) under controlled conditions introduces fluorine atoms at the 3- and 4-positions, yielding the difluoro-substituted aromatic ring.
- Fluorination reactions are optimized at low temperatures (−20°C to 0°C) to prevent over-fluorination or side reactions.
- Catalysts such as silver salts (e.g., AgNO3) can facilitate regioselective fluorination, as evidenced in related aromatic fluorination studies.
Data Table 1: Fluorination Parameters
Synthesis via Tetrafluoroethoxy Intermediates
Method Overview:
An alternative route involves starting from tetrafluoroethoxy compounds, such as 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE), reacting with boron trioxide and sulfuric acid to generate difluoroacetate derivatives, which are subsequently esterified to produce Ethyl 3,4-difluoro-2-methoxyphenylacetate.
- The process involves reacting ETFEE with boron trioxide in the presence of sulfuric acid, followed by ethanol addition, leading to ethyl difluoroacetate.
- The reaction generates BF3 gas, which can be captured in organic solvents like diethyl ether for further use or purification.
Data Table 2: ETFEE-Based Synthesis
| Step | Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Reaction of ETFEE with B2O3 and H2SO4 | 60°C, 4-6 hours | ETFEE, B2O3, H2SO4 | 70-80 | Produces ethyl difluoroacetate as an intermediate |
| Esterification with ethanol | Reflux, presence of sulfuric acid | Ethanol, sulfuric acid | 85-90 | Yields this compound |
Note: This method is industrially viable due to the high yield and relatively straightforward reaction conditions.
Fluorination via Halogen Exchange and Dehydration
Method Overview:
In some advanced protocols, halogen exchange reactions are employed, where halogenated precursors undergo fluorination under high-temperature conditions with fluorinating agents like HF or DAST, followed by dehydration steps to form the ester.
- Dehydration of fluorinated phenylacetic acid derivatives using phosphorus oxychloride (POCl3) in the presence of triethylamine facilitates the formation of the target ester.
Data Table 3: Halogen Exchange and Dehydration
| Step | Conditions | Reagents | Yield (%) | Remarks |
|---|---|---|---|---|
| Halogen exchange | 80°C, inert atmosphere | HF or DAST | 60-70 | Requires careful handling |
| Dehydration to ester | 0°C to room temperature | POCl3, triethylamine | 55-65 | Purification via column chromatography |
Summary of Key Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 3,4-difluoro-2-methoxyphenylacetate be optimized for high yield and purity?
- Methodological Answer :
- Esterification : Start with 3,4-difluoro-2-methoxyphenylacetic acid and ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC.
- Purification : Use recrystallization from ethanol (as demonstrated for similar esters in ) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization : Adjust molar ratios (e.g., 1:3 acid-to-ethanol) and reflux time (typically 6–12 hrs). Purity >95% can be confirmed by HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and methoxy groups). Compare chemical shifts with analogous compounds like ethyl 4-chloro-2-fluorophenylacetate ( ).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with structurally similar esters .
Q. How does the electronic effect of fluorine substituents influence the compound’s stability under basic conditions?
- Methodological Answer :
- Hydrolysis Studies : Conduct kinetic experiments in NaOH/ethanol solutions (0.1–1.0 M) at 25–50°C. Monitor degradation via UV-Vis or HPLC.
- Comparative Analysis : Compare hydrolysis rates with non-fluorinated analogs (e.g., ethyl 2-methoxyphenylacetate). Fluorine’s electron-withdrawing nature typically enhances ester stability .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for fluorinated phenylacetates?
- Methodological Answer :
- DFT Calculations : Simulate ¹⁹F NMR chemical shifts using density functional theory (B3LYP/6-311+G(d,p)) to validate experimental data.
- X-ray Crystallography : Resolve ambiguities in substituent positions, as done for ethyl 3-(2,4-difluorophenoxy)acrylate (). Cross-reference crystallographic data with spectral findings .
Q. How can the compound’s bioactivity be systematically evaluated against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays. Use ethyl 3,4,5-trimethoxybenzoylacetate ( ) as a reference for assay design.
- Structure-Activity Relationship (SAR) : Compare activity with derivatives lacking fluorine or methoxy groups. IC₅₀ values should be calculated from dose-response curves .
Q. What computational methods predict the compound’s interactions with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model lipid bilayer penetration. Parameterize fluorine atoms using the CHARMM General Force Field.
- LogP Measurement : Determine experimental octanol/water partition coefficients and validate against predicted values (e.g., ChemAxon or Schrödinger software) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
